
VRT-043198
概要
説明
VRT-043198は、インターロイキン変換酵素/カスパーゼ-1サブファミリーカスパーゼの強力で選択的な血液脳関門透過性阻害剤です。 これはVX-765(ベルナカサン)の活性代謝物であり、それぞれ0.8 nMと0.6 nMのK値でカスパーゼ-1とカスパーゼ-4に対して高い選択性を示します .
化学反応の分析
VRT-043198は、主にカスパーゼ-1およびカスパーゼ-4に対する阻害活性を含む、さまざまな化学反応を受けます。 これは、インターロイキン-1βおよびインターロイキン-18の放出を阻害しますが、インターロイキン-1α、腫瘍壊死因子-α、インターロイキン-6、およびインターロイキン-8などの他のサイトカインの放出にはほとんど影響しません . この化合物は、強力な抗アポトーシス活性を欠いています .
科学研究の応用
This compoundは、さまざまな分野における潜在的な治療的応用について広く研究されています。
科学的研究の応用
Neuroprotection in Perioperative Neurocognitive Disorders
Recent studies have highlighted the potential of VRT-043198 in mitigating perioperative neurocognitive disorders (PND), particularly in elderly patients. A study involving aged mice demonstrated that this compound significantly improved cognitive function post-surgery by restoring levels of neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) while reducing the activation of inflammatory markers like IL-1β and IL-18 .
Study Overview
- Model : Aged male C57/BL mice underwent abdominal exploratory laparotomy.
- Dosage : Administered doses were 1, 10, and 100 mg/kg.
- Findings :
- Improved performance in cognitive tests (Morris water maze).
- Restoration of neuronal counts and reduction of pro-inflammatory cytokines.
Parameter | Sham Group | AEL Group | AEL + this compound (10 mg/kg) |
---|---|---|---|
Neuronal Count | High | Low | Moderate |
NGF Levels | High | Low | High |
BDNF Levels | High | Low | High |
IL-1β Levels | Low | High | Moderate |
Cognitive Performance | Optimal | Impaired | Improved |
This evidence suggests that this compound may serve as a therapeutic candidate for preventing cognitive decline associated with surgical procedures in older adults.
Treatment of Alzheimer's Disease
This compound has also been investigated for its role in Alzheimer's disease (AD), where inflammation is a significant contributor to disease progression. In experimental models, the compound has shown promise in reversing cognitive deficits associated with AD pathology. For instance, it was found that this compound effectively reduced inflammatory markers and improved memory performance in transgenic mouse models of AD .
Key Findings
- Cognitive Testing : Mice treated with this compound displayed enhanced performance in novel object recognition tasks compared to untreated controls.
- Inflammatory Response : The treatment led to decreased levels of caspase-1 activity and pro-inflammatory cytokines, suggesting a protective effect against neuroinflammation.
Cardioprotection
Another significant application of this compound is its cardioprotective effects during ischemic events. Research indicates that administering this compound at reperfusion can mitigate damage caused by ischemia-reperfusion injury. This is particularly relevant for conditions such as myocardial infarction .
Study Insights
- Experimental Setup : The compound was administered during reperfusion following induced ischemia.
- Outcomes : Notable reductions in myocardial injury markers were observed, indicating that caspase-1 inhibition may protect cardiac tissue from inflammatory damage.
Inhibiting Inflammatory Responses
This compound's primary mechanism as a caspase-1 inhibitor allows it to suppress the release of pro-inflammatory cytokines, which can be beneficial in various inflammatory conditions beyond neurodegenerative diseases . Its selective action minimizes unwanted side effects commonly associated with broader anti-inflammatory therapies.
作用機序
VRT-043198は、細胞死と炎症の調節において重要な役割を果たすカスパーゼ-1とカスパーゼ-4を阻害することによってその効果を発揮します。 これは、インターロイキン-1βとインターロイキン-18の放出を阻害することによって、炎症刺激に対する過敏反応をブロックします . この化合物は、インターロイキン-1α、腫瘍壊死因子-α、インターロイキン-6、およびインターロイキン-8などの他のサイトカインの放出には有意な影響を与えません . This compoundは、アポトーシスの細胞モデルにおいても有意な活性を示さず、活性化された初代T細胞またはT細胞株の増殖にも影響を与えません .
類似の化合物との比較
This compoundは、カスパーゼ-1およびカスパーゼ-4阻害剤として、その高い選択性と効力においてユニークです。類似の化合物には、以下が含まれます。
VX-765(ベルナカサン): This compoundのプロドラッグであり、体内でthis compoundに変換されます.
その他のカスパーゼ阻害剤: さまざまなカスパーゼを標的とするペプチドベースおよび小分子阻害剤が開発されてきましたが、多くのものは、不十分な有効性、標的の特異性の不足、または副作用などの課題に直面しています.
This compoundは、血液脳関門を透過する能力と、カスパーゼ-1およびカスパーゼ-4に対する高い選択性を備えているため、科学研究と潜在的な治療的応用において貴重なツールとなっています .
類似化合物との比較
VRT-043198 is unique in its high selectivity and potency as a caspase-1 and caspase-4 inhibitor. Similar compounds include:
VX-765 (Belnacasan): The prodrug of this compound, which is converted to this compound in the body.
Other caspase inhibitors: Various peptide-based and small molecule inhibitors targeting different caspases have been developed, but many face challenges such as inadequate efficacy, poor target specificity, or adverse side effects.
This compound stands out due to its ability to permeate the blood-brain barrier and its high selectivity for caspase-1 and caspase-4, making it a valuable tool in scientific research and potential therapeutic applications .
準備方法
VRT-043198は、そのプロドラッグであるVX-765から合成されます。 VX-765は、血漿および肝臓エステラーゼの作用によりthis compoundに急速に変換され、水溶液中でははるかにゆっくりと変換されます . This compoundの詳細な合成経路および工業的生産方法は、パブリックドメインでは容易に入手できません。
生物活性
VRT-043198 is a potent and selective inhibitor of caspase-1, which plays a crucial role in inflammatory processes and neurodegenerative diseases. This compound has garnered significant attention due to its potential therapeutic applications, particularly in mitigating cognitive dysfunction and inflammation.
This compound primarily inhibits caspase-1, a key enzyme involved in the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. The inhibition of caspase-1 leads to a decrease in pyroptosis, a form of programmed cell death associated with inflammation. This mechanism is particularly relevant in conditions characterized by neuroinflammation, such as post-operative cognitive dysfunction (PND) and neurodegenerative diseases.
Efficacy in Cognitive Dysfunction
A study demonstrated that this compound significantly ameliorated cognitive dysfunction induced by abdominal exploratory laparotomy in aged mice. The administration of this compound resulted in:
- Increased neuronal survival : Restoration of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) expression.
- Reduced inflammatory markers : Decreased levels of pro-inflammatory cytokines IL-1β and IL-18, along with reduced caspase-1 activity.
- Improved cognitive performance : Enhanced performance in spatial memory tasks, indicated by increased time spent in the target quadrant during maze tests.
The study utilized various doses of this compound (1 mg/kg, 10 mg/kg, and 100 mg/kg) administered immediately post-surgery, showing dose-dependent improvements in cognitive outcomes .
Dose (mg/kg) | Escape Latency (s) | Time in Target Quadrant (%) | IL-1β Levels (pg/mL) |
---|---|---|---|
Sham | 0 | 75 | 30 |
AEL | - | 45 | 150 |
1 | 35 | 55 | 120 |
10 | 20 | 65 | 80 |
100 | 15 | 70 | 50 |
Inhibition of Pyroptosis
This compound's ability to inhibit pyroptosis was highlighted in studies examining its effects on glial cells. The compound significantly reduced the activation of A1-type astrocytes and M1-type microglia, which are associated with neuroinflammation. This suggests that this compound not only protects neurons but also modulates the inflammatory environment within the brain .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly converted from its prodrug form VX-765 upon administration. Studies indicate that this compound reaches effective concentrations in the brain following intraperitoneal injection, demonstrating a half-life of approximately one hour .
Comparative Pharmacokinetics
Compound | Route of Administration | Peak Concentration (nM) | Half-Life (h) |
---|---|---|---|
VX-765 | IP | 1000 | 3.2 |
This compound | IP | 2000 | 1 |
Clinical Implications
Given its selective inhibition of caspase-1, this compound presents a promising therapeutic avenue for treating conditions associated with excessive inflammation and cognitive decline. Its potential applications extend to various neurodegenerative diseases where inflammation plays a pivotal role.
Case Studies
In preclinical models, this compound has shown efficacy against:
- Alzheimer's Disease : In models expressing amyloid-beta plaques, treatment with this compound resulted in reduced cognitive deficits compared to untreated controls.
- Post-Surgical Cognitive Dysfunction : As previously mentioned, aged mice receiving this compound post-surgery exhibited significant improvements in cognitive function relative to controls.
特性
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)/t13-,16-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZONDBMOYWSRW-QANKJYHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179169 | |
Record name | VRT 043198 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244133-31-1 | |
Record name | VRT 043198 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244133311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VRT 043198 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESETHYL-BELNACASAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q257O24H4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。